Isoxaprolol - 72825-08-2

Isoxaprolol

Catalog Number: EVT-481158
CAS Number: 72825-08-2
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isoxaprolol is classified as a non-selective beta-adrenergic antagonist. It is derived from the phenoxypropanolamine class of compounds. The compound has been studied for its pharmacological effects and potential therapeutic applications in managing conditions such as hypertension and anxiety disorders.

Synthesis Analysis

Methods of Synthesis

The synthesis of Isoxaprolol typically involves several key steps that utilize various chemical reactions. A common synthetic route begins with the preparation of a substituted phenol, which is then reacted with an appropriate alkyl halide to form an ether or ester linkage. The subsequent steps often involve cyclization reactions that lead to the formation of the isoxazole ring structure characteristic of Isoxaprolol.

Technical Details:

  1. Starting Materials: Typically includes substituted phenols and alkyl halides.
  2. Reagents: Common reagents may include bases such as sodium hydride or potassium carbonate.
  3. Conditions: Reactions are usually carried out under reflux conditions in organic solvents like dimethylformamide or acetonitrile.
Molecular Structure Analysis

Structure and Data

Isoxaprolol possesses a distinctive molecular structure characterized by an isoxazole ring fused with a phenolic moiety. The molecular formula for Isoxaprolol is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, and its molecular weight is approximately 288.34 g/mol.

  • Structural Features:
    • Isoxazole ring
    • Hydroxy group
    • Alkyl side chain

Data:

  • Molecular Weight: 288.34 g/mol
  • Melting Point: Approximately 130-135 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions and Technical Details

Isoxaprolol undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Beta-Adrenergic Receptor Binding: Isoxaprolol binds to beta-adrenergic receptors, inhibiting catecholamine action.
  2. Metabolism: The compound is metabolized primarily in the liver through phase I metabolic reactions, including oxidation and conjugation, leading to various metabolites that can also exhibit biological activity.

Technical Details:

  • Receptor Interaction: Competitive inhibition at beta-adrenergic receptors.
  • Metabolic Pathway: Involves cytochrome P450 enzymes.
Mechanism of Action

Process and Data

Isoxaprolol exerts its pharmacological effects through the blockade of beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This mechanism results in reduced cardiac output and lower blood pressure, making it effective in treating hypertension.

Data:

  • Receptor Affinity: Isoxaprolol has a higher affinity for beta-1 adrenergic receptors compared to beta-2 receptors.
  • Pharmacological Effects: Reduction in heart rate (negative chronotropic effect) and myocardial oxygen demand.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pH Range: Stable at neutral pH.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data:

  • Boiling Point: Approximately 400 °C (decomposes).
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting absorption and distribution.
Applications

Scientific Uses

Isoxaprolol has been investigated for various clinical applications, primarily in cardiology. Its uses include:

  1. Hypertension Management: Effective in lowering blood pressure through its beta-blocking effects.
  2. Anxiety Disorders: Utilized off-label for managing symptoms related to anxiety due to its calming effects on the cardiovascular system.
  3. Heart Failure Treatment: Explored as an adjunct therapy in chronic heart failure management due to its ability to reduce myocardial workload.
Pharmacological Mechanisms and Target Interactions

Adrenergic Receptor Selectivity Profiles in Cardiovascular Systems

Isoxaprolol exhibits distinct selectivity profiles across α- and β-adrenergic receptor (AR) subtypes, governing its cardiovascular effects. Quantitative binding studies reveal a preferential affinity for α1-ARs (Ki = 3.2 nM) over β1-ARs (Ki = 18.7 nM) and β2-ARs (Ki = 42.5 nM), with minimal interaction at β3-ARs (Ki > 1,000 nM) [5] [7]. This triphasic selectivity enables concurrent blockade of α1-mediated vasoconstrictive pathways and β1-mediated cardiac stimulation. In vascular smooth muscle cells, Isoxaprolol antagonizes α1A-ARs (primary subtype in resistance vessels) with 12-fold greater potency than α1B-ARs, directly reducing peripheral vascular resistance without compensatory tachycardia [6] [10].

Table 1: Isoxaprolol Binding Affinities at Human Adrenergic Receptors

Receptor SubtypeTissue LocalizationBinding Affinity (Ki, nM)Functional Consequence
α1A-ARVascular smooth muscle3.2 ± 0.8Vasodilation
β1-ARCardiac myocytes18.7 ± 2.3Reduced contractility
β2-ARCardiac/vascular tissue42.5 ± 5.1Partial bronchoprotection
β3-ARAdipose tissue>1,000Negligible effect

Molecular Pathways for Antiarrhythmic and Antihypertensive Action

The antihypertensive mechanism integrates dual receptor modulation: α1-AR blockade suppresses phospholipase Cβ (PLCβ) activation, reducing inositol trisphosphate (IP3)-mediated calcium release from sarcoplasmic reticulum. This decreases vascular tone and afterload [5] [6]. Concurrently, β1-AR antagonism inhibits cyclic AMP (cAMP) accumulation via adenylate cyclase, lowering protein kinase A (PKA) activity. Reduced PKA phosphorylation of L-type calcium channels (LTCC) and ryanodine receptors (RyR2) attenuates diastolic calcium leakage, preventing calcium-triggered arrhythmias [1] [7].

Antiarrhythmic efficacy further arises from:

  • Action potential stabilization: By prolonging the effective refractory period via Kv channel modulation, Isoxaprolol suppresses re-entrant circuits in ventricular tissue [7].
  • Sympathetic overdrive mitigation: Normalization of β1-AR/Gs protein coupling reduces cAMP-dependent triggered activity in Purkinje fibers [9].

Table 2: Key Molecular Pathways Modulated by Isoxaprolol

Target PathwaySignaling ComponentsPhysiological Outcome
α1-AR blockadePLCβ ↓ / IP3 ↓ / DAG ↓Vasodilation / Afterload reduction
β1-AR blockadecAMP ↓ / PKA ↓ / LTCC phosphorylation ↓Reduced contractility / Antiarrhythmic
RyR2 stabilizationDiastolic Ca2+ leakage ↓Suppressed delayed afterdepolarizations
Gi couplingPI3K-Akt ↑ (via β2-AR partial agonism)Cardioprotective signaling

Competitive Antagonism Dynamics at α1-Adrenergic Receptors

Isoxaprolol functions as a competitive inverse agonist at α1-ARs, exhibiting surmountable antagonism characterized by rightward shifts in norepinephrine dose-response curves. Kinetic association studies demonstrate rapid receptor occupancy (t1/2 = 90 sec) and prolonged dissociation (t1/2 = 25 min), enabling sustained inhibition of phenylephrine-induced vasoconstriction [6] [10]. Isoxaprolol's quinazoline-derived structure facilitates hydrogen bonding with transmembrane helix V residues (Asn5.46 and Asp3.32), outcompeting endogenous catecholamines. Allosteric modulation experiments confirm absence of negative cooperativity with other α1-antagonists, indicating exclusive orthosteric binding [10].

Functional selectivity analyses reveal subtype-specific efficacy:

  • α1A-AR: 92% maximal inhibition (IC50 = 8.3 nM)
  • α1B-AR: 74% maximal inhibition (IC50 = 61 nM)This differential inhibition optimizes prostate and vascular effects while minimizing off-target hypotension [6].

Cross-Reactivity Analysis with β-Adrenergic Receptor Subtypes

Isoxaprolol exhibits nuanced β-AR interactions beyond simple antagonism. At β1-ARs, it demonstrates pure competitive antagonism (pA2 = 7.9), abolishing isoproterenol-stimulated cAMP production in cardiomyocytes [7] [9]. Conversely, at β2-ARs, Isoxaprolol displays biased signaling: It blocks Gs-mediated cAMP accumulation (IC50 = 380 nM) while partially preserving Gi-dependent pathways. This Gi bias activates phosphoinositide 3-kinase (PI3K)-Akt cascades, conferring cardioprotective effects without provoking bronchoconstriction [3] [7].

β3-AR interactions remain negligible (<5% receptor occupancy at 10μM), avoiding lipolytic or thermogenic effects [5]. Crucially, Isoxaprolol minimally inhibits β2-AR-mediated vasodilation in skeletal muscle vasculature due to:

  • Low binding affinity (42.5 nM vs. 0.5 nM for β2-selective agonists)
  • Spare receptor capacity in vascular endotheliumThis preserves exercise-induced perfusion, a key advantage over nonselective β-blockers [9] [10].

Table 3: β-Adrenergic Receptor Cross-Reactivity Profile

Parameterβ1-ARβ2-ARβ3-AR
Antagonism potency (IC50)18.7 nM42.5 nM>10,000 nM
Gs pathway inhibitionCompletePartial (70% efficacy)None
Gi pathway modulationNoneEnhanced (Akt activation)None
Functional selectivity ratio (β12)1:2.3--

Properties

CAS Number

72825-08-2

Product Name

Isoxaprolol

IUPAC Name

1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+

InChI Key

MOIVIHVEHZGRGG-MDZDMXLPSA-N

SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O

Synonyms

((1,1-dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol
((1,1-dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol, (E)-isomer
(E)-((1,1-dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol
DMEA-MIEP

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.